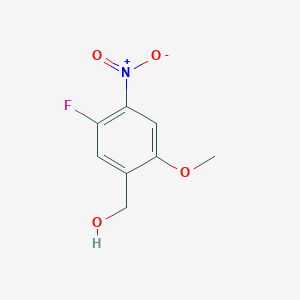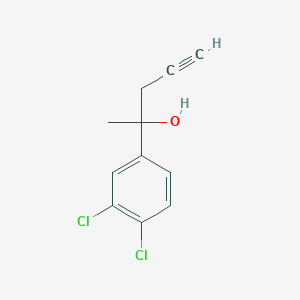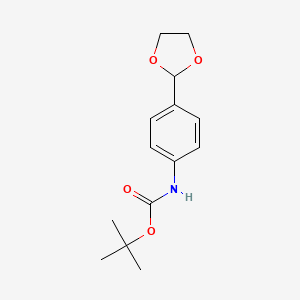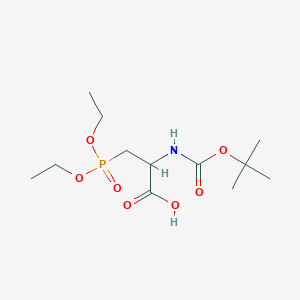
5-((Diethylamino)methyl)-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a diethylaminomethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the Schiff base: 2-methoxybenzaldehyde reacts with diethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-((Diethylamino)methyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: 5-((Diethylamino)methyl)-2-methoxybenzoic acid.
Reduction: 5-((Diethylamino)methyl)-2-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
5-((Diethylamino)methyl)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Diethylamino)methyl)-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to various biological effects.
Interfering with cellular processes: The compound may affect processes such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-((Diethylamino)methyl)-2-methoxybenzoic acid: An oxidized form of the compound.
5-((Diethylamino)methyl)-2-methoxybenzyl alcohol: A reduced form of the compound.
5-((Diethylamino)methyl)-2-hydroxybenzaldehyde: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness
5-((Diethylamino)methyl)-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a diethylaminomethyl group and a methoxy group on the benzaldehyde core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)9-11-6-7-13(16-3)12(8-11)10-15/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
UDTYTFYGFMERGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
![2'-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926245.png)


![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)


![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)

